

Synonyms and alternative names for 2-Chloro-1,1-difluoroethylene

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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethylene

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An In-depth Technical Guide to 2-Chloro-1,1-difluoroethylene

This technical guide provides a comprehensive overview of **2-Chloro-1,1-difluoroethylene**, a significant compound in the field of fluorine chemistry. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, analytical methods, and toxicological profile.

Synonyms and Alternative Names

2-Chloro-1,1-difluoroethylene is known by a variety of names in scientific literature and commercial applications. A comprehensive list of its identifiers is provided below to aid in literature searches and material identification.

| Identifier Type | Value |
|------------------------|--|
| IUPAC Name | 2-chloro-1,1-difluoroethene[1] |
| CAS Number | 359-10-4[1] |
| Synonyms & Trade Names | 1,1-Difluoro-2-chloroethylene, 1-Chloro-2,2-difluoroethylene, 2,2-Difluoro-1-chloroethene, CF ₂ =CHCl, F 1122, FC 1122, HCFC 1122, HCFO-1122, R 1122, u-HCFC-1122[1][2] |

Quantitative Data

The physical and chemical properties of **2-Chloro-1,1-difluoroethylene** are summarized in the tables below for easy reference and comparison.

Table 2.1: Physical Properties

| Property | Value |
|-------------------|----------------------------------|
| Molecular Formula | C ₂ HClF ₂ |
| Molar Mass | 98.48 g/mol [1] |
| Melting Point | -138.5 °C |
| Boiling Point | -17.7 °C [1] |
| Density | 1.274 g/cm ³ |
| Flash Point | -75 °C |

Table 2.2: Spectroscopic Data

| Property | Value |
|-------------------|---|
| Infrared Spectrum | Strong absorption bands at 751.1 cm ⁻¹ (ν ₁₀), 970.2 and 971.5 cm ⁻¹ (ν ₅), 1200.7 cm ⁻¹ (ν ₄), 1341.7 cm ⁻¹ (ν ₃), and 1747.5 cm ⁻¹ (ν ₂) |
| | Weaker absorption bands at 577.4 and 578.0 cm ⁻¹ (ν ₇), 842.8 and 844.9 cm ⁻¹ (ν ₆), and 3135.9 cm ⁻¹ (ν ₁) |

Table 2.3: Molecular Geometry

| Parameter | Value |
|---------------------|------------------------|
| C=C Bond Length | 1.303 Å ^[1] |
| C-F(H) Bond Length | 1.321 Å ^[1] |
| C-F(Cl) Bond Length | 1.320 Å ^[1] |
| C-Cl Bond Length | 1.731 Å ^[1] |
| C-H Bond Length | 1.083 Å ^[1] |
| ∠CCF(H) Bond Angle | 123.4° ^[1] |
| ∠CCF(Cl) Bond Angle | 126.1° ^[1] |
| ∠CCH Bond Angle | 128.3° ^[1] |
| ∠CCCl Bond Angle | 121° ^[1] |

Experimental Protocols

Synthesis of 2-Chloro-1,1-difluoroethylene

A common laboratory-scale synthesis of **2-Chloro-1,1-difluoroethylene** involves the dehydrochlorination of 1,2-dichloro-1,1-difluoroethane (HCFC-132b). While specific reaction conditions can be proprietary, a general procedure based on established chemical principles is outlined below.

Objective: To synthesize **2-Chloro-1,1-difluoroethylene** via dehydrochlorination.

Materials:

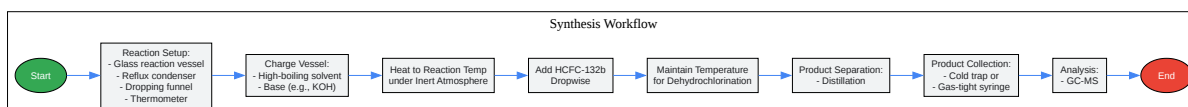
- 1,2-dichloro-1,1-difluoroethane (HCFC-132b)
- A suitable base (e.g., potassium hydroxide)
- A high-boiling point solvent (e.g., a high-molecular-weight alcohol or aprotic polar solvent)
- Inert gas (e.g., nitrogen or argon)
- Standard glass reaction vessel with a reflux condenser, dropping funnel, and thermometer

- Distillation apparatus
- Gas-tight syringe for product collection or transfer

Procedure:

- The reaction vessel is charged with the high-boiling point solvent and the base, and the mixture is heated to the desired reaction temperature under an inert atmosphere.
- 1,2-dichloro-1,1-difluoroethane is added dropwise to the heated mixture from the dropping funnel.
- The reaction temperature is maintained to facilitate the elimination of hydrogen chloride.
- The gaseous product, **2-Chloro-1,1-difluoroethylene**, is continuously removed from the reaction vessel and passed through the distillation apparatus to separate it from any unreacted starting material or solvent vapors.
- The purified product is collected in a cold trap or by using a gas-tight syringe.
- The identity and purity of the synthesized **2-Chloro-1,1-difluoroethylene** can be confirmed using analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

A diagram of the general experimental workflow for the synthesis is provided below.



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A generalized workflow for the synthesis of **2-Chloro-1,1-difluoroethylene**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of volatile compounds like **2-Chloro-1,1-difluoroethylene**.

Objective: To identify and quantify **2-Chloro-1,1-difluoroethylene** in a sample.

Instrumentation:

- Gas chromatograph equipped with a mass selective detector (MSD)
- A suitable capillary column (e.g., a low- to mid-polarity column)
- Helium as the carrier gas
- Gas-tight syringe for sample injection

Procedure:

- Sample Preparation: Gaseous samples can be directly injected using a gas-tight syringe. Liquid samples containing the analyte should be prepared by dissolving them in a suitable volatile solvent.
- GC Conditions:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation.
 - Oven Temperature Program: An initial low temperature is held for a short period, followed by a temperature ramp to a final temperature to ensure good separation of the analyte from other components.
 - Carrier Gas Flow Rate: Maintained at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) is typically used.

- Mass Range: Scanned over a mass range that includes the molecular ion and characteristic fragment ions of **2-Chloro-1,1-difluoroethylene**.
- Data Analysis: The retention time of the analyte is compared to that of a known standard. The mass spectrum of the analyte is compared to a reference spectrum for confirmation of its identity. Quantification can be achieved by creating a calibration curve using standards of known concentrations.

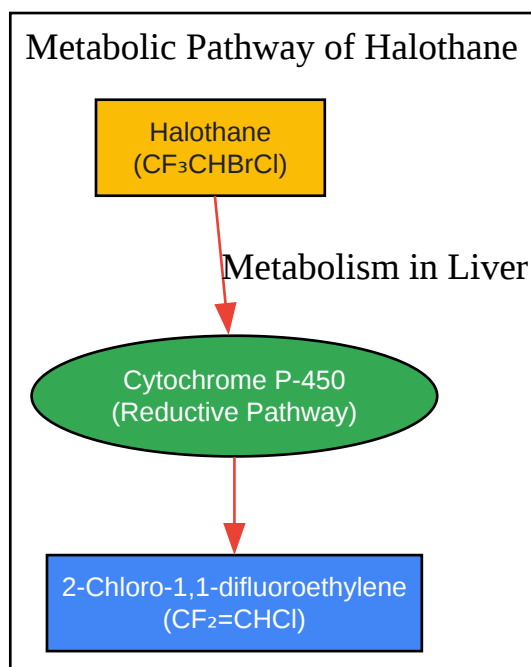
Role in Drug Development and Toxicology

2-Chloro-1,1-difluoroethylene is of interest to drug development professionals primarily due to its role as a metabolite of the inhalational anesthetic, halothane.[3][4] Understanding the metabolic fate of drugs is a critical aspect of pharmacology and toxicology.

Metabolic Pathway

The metabolism of halothane to **2-Chloro-1,1-difluoroethylene** is a reductive process mediated by the cytochrome P-450 enzyme system in the liver.[3] This metabolic pathway is significant as the production of reactive metabolites can be associated with the hepatotoxicity sometimes observed with halothane administration.[3]

The proposed metabolic pathway is illustrated in the diagram below.



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Metabolic conversion of Halothane to **2-Chloro-1,1-difluoroethylene**.

Toxicological Implications

The formation of **2-Chloro-1,1-difluoroethylene** as a metabolite is a key consideration in the safety assessment of halothane. In vitro studies with rat hepatic microsomes have shown that this metabolic process is a cytochrome P-450 mediated reductive pathway.[3] The production of this and other reactive intermediates is linked to the potential for liver injury.[3] Further metabolism of 2-chloro-1,1-difluoroethene can lead to the release of fluoride ions and inactivation of cytochrome P-450 isozymes.[5]

Conclusion

2-Chloro-1,1-difluoroethylene is a compound with significant relevance in both industrial and biomedical fields. Its well-defined chemical and physical properties, along with established, albeit general, synthetic and analytical methodologies, make it an accessible subject for further research. For professionals in drug development, its role as a metabolite of halothane underscores the importance of understanding the biotransformation of halogenated compounds and the potential for the formation of reactive and toxic intermediates. The information

presented in this guide serves as a foundational resource for scientists and researchers working with or encountering this important fluorinated ethylene derivative.

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